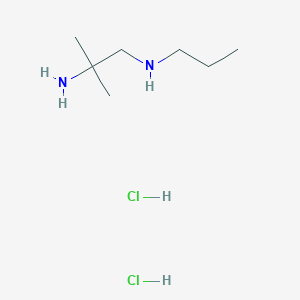
2-methyl-1-N-propylpropane-1,2-diamine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-1-N-propylpropane-1,2-diamine;dihydrochloride is a chemical compound with the molecular formula C4H12N2. It is also known by other names such as 1,2-diamino-2-methylpropane and 2-methylpropylenediamine . This compound is characterized by its two amine groups attached to a propane backbone, making it a diamine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-N-propylpropane-1,2-diamine;dihydrochloride typically involves the reaction of 2-methylpropane-1,2-diol with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and can be optimized for efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-1-N-propylpropane-1,2-diamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce corresponding amides or nitriles, while reduction may yield primary amines .
Wissenschaftliche Forschungsanwendungen
2-methyl-1-N-propylpropane-1,2-diamine;dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-methyl-1-N-propylpropane-1,2-diamine;dihydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and altering their activity. This interaction can affect various biochemical pathways and processes within cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-diamino-2-methylpropane: Similar in structure but lacks the propyl group.
2-methylpropylenediamine: Another name for the same compound.
2-methylnaphthalene-1,4-diamine: A related compound with a different backbone structure.
Uniqueness
2-methyl-1-N-propylpropane-1,2-diamine;dihydrochloride is unique due to its specific arrangement of amine groups and the presence of a propyl group. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C7H20Cl2N2 |
|---|---|
Molekulargewicht |
203.15 g/mol |
IUPAC-Name |
2-methyl-1-N-propylpropane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C7H18N2.2ClH/c1-4-5-9-6-7(2,3)8;;/h9H,4-6,8H2,1-3H3;2*1H |
InChI-Schlüssel |
ADISSOQUPSFCBB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNCC(C)(C)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


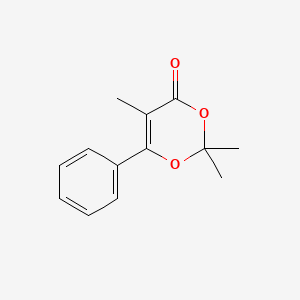
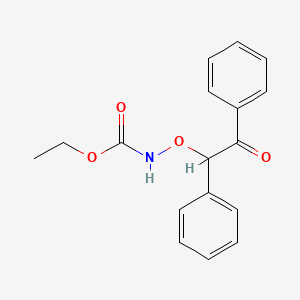
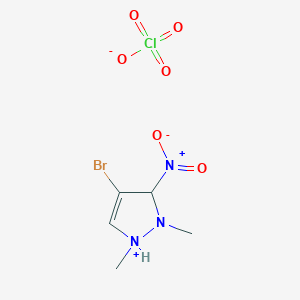

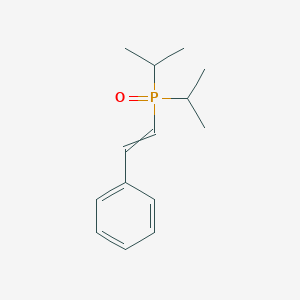
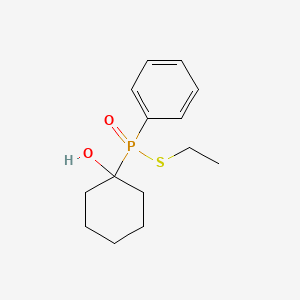
![(2,4-Diphenylpyrido[1,2-a][1,3]diazepin-5-yl)(phenyl)methanone](/img/structure/B14396036.png)
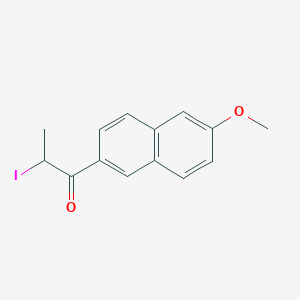
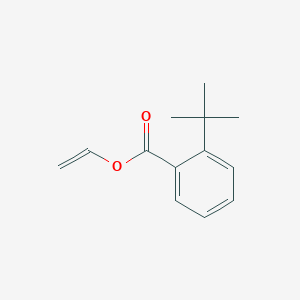
![9,9'-(Hexane-1,6-diyl)bis(9-borabicyclo[3.3.1]nonane)](/img/structure/B14396059.png)
![Phenyl[3-(pyrrolidine-1-sulfonyl)pyridin-4-yl]methanol](/img/structure/B14396068.png)
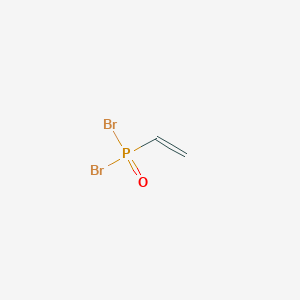
![(2E)-N-[2-(dimethylamino)ethyl]-2-(hydroxymethylidene)-3-imino-N-phenylpentanamide](/img/structure/B14396076.png)
![2-Nitro-6-{[(2-phenylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14396079.png)
